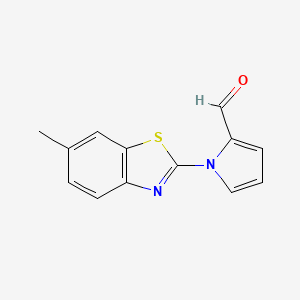

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compound I found is "1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid" . It’s a compound with a benzothiazole moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings).

Synthesis Analysis

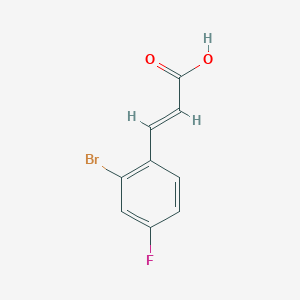

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one .

Molecular Structure Analysis

The molecular structure of these compounds can be complex. For instance, “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” has a molecular formula of C12H12N2O2S .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” has a molecular weight of 248.3 .

Scientific Research Applications

Non-Linear Optic Application

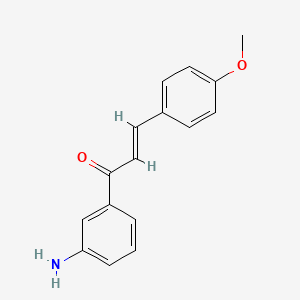

Compounds derived from benzothiazole, such as 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been investigated for their potential application in non-linear optics. The synthesis of novel push-pull benzothiazole derivatives with reverse polarity was explored, focusing on substituting the 2-position with strong electron-acceptor groups. These compounds exhibit expected non-linear optical properties, making them candidates for optical applications (Hrobárik, Sigmundová, & Zahradník, 2004).

Analytical Applications

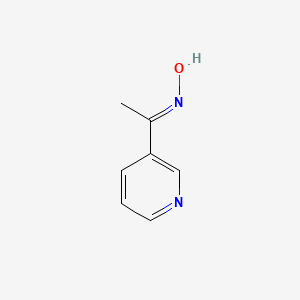

Another application area is in the field of analytical chemistry. Derivatives of benzothiazole, similar to 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been used as neutral ionophores in the construction of novel sensors. For instance, a study found that pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone can be used for creating an Er(III) membrane sensor, exhibiting high selectivity and wide applicability for analytical purposes (Ganjali et al., 2007).

Synthesis of Pyrazole Derivatives

Benzothiazole-based compounds, similar in structure to 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been used in the synthesis of novel pyrazole derivatives. These compounds, pendant to benzothiazole, are prepared through 1,3-dipolar cycloaddition reactions and have various potential applications in chemical synthesis (Kheder, Mabkhot, Zahian, & Mohamed, 2014).

Synthesis of Carbonyl Compounds

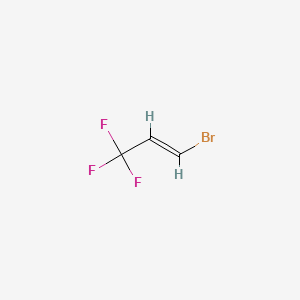

Benzothiazole-2-carbaldehyde, a related compound, has been utilized in the synthesis of aldehydes and ketones via transaminations. This method, which may be relevant for derivatives like 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, offers wide applications with yields generally over 80% (Calō, Lopez, & Todesco, 1972).

Antitumor Agents

Derivatives of 1,3-benzothiazol-2-yl have been explored for their potential as antitumor agents. Specifically, compounds synthesized from 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have shown significant antitumor activity. These findings indicate potential applications of related benzothiazole derivatives, like 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, in the development of new antitumor drugs (Matiichuk et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKRQKWGOBSLFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)